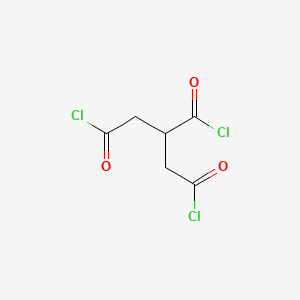
Tricarballylic trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricarballylic trichloride is a useful research compound. Its molecular formula is C6H5Cl3O3 and its molecular weight is 231.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzymatic Studies
Tricarballylic trichloride is utilized in enzymatic studies, particularly in the investigation of the FAD-dependent tricarballylate dehydrogenase (TcuA). This enzyme catalyzes the oxidation of tricarballylate to cis-aconitate, with kinetic parameters such as Km and Vmax being critical for understanding its functionality. The enzyme exhibits optimal activity at pH 7.5 and 30°C, making it a valuable tool for studying metabolic pathways involving tricarballylate .
Microbial Metabolism
Research has shown that certain bacteria, such as Salmonella enterica, can utilize tricarballylate as a carbon and energy source. This capability allows for the study of microbial catabolism and the genetic mechanisms involved in the degradation of tricarballylate through the tcu genes . Understanding these pathways can provide insights into microbial ecology and potential biotechnological applications.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various chemical compounds. Its chlorinated derivatives can be employed in producing specialty chemicals and polymers. For instance, it can be used to synthesize polyesters with improved thermal stability and mechanical properties .
Stabilization of Polymers
In polymer chemistry, this compound is explored for its role in stabilizing polyesters. Its incorporation into polymer formulations can enhance resistance to thermal degradation and hydrolysis, which is crucial for extending the lifespan of materials used in various applications .
Pharmacological Research
There is ongoing research into the pharmacological properties of tricarballylic compounds, including their potential as therapeutic agents. Studies have indicated that derivatives of tricarballylic acid may exhibit antioxidant properties and could be developed into drugs targeting specific diseases .
Chelation Therapy
Given its ability to chelate metal ions, this compound may have potential applications in chelation therapy for treating metal toxicity. Its effectiveness in binding magnesium ions suggests possible uses in managing conditions like grass tetany in ruminants caused by magnesium deficiency .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings/Notes |
|---|---|---|
| Biochemical Research | Enzymatic studies (TcuA) | Catalyzes oxidation; optimal at pH 7.5, 30°C |
| Microbial Metabolism | Carbon source for Salmonella enterica | Insights into microbial catabolism |
| Chemical Synthesis | Intermediate for specialty chemicals | Enhances polymer properties |
| Polymer Stabilization | Improves thermal stability | Reduces degradation rates |
| Pharmacological Research | Potential therapeutic agent | Exhibits antioxidant properties |
| Chelation Therapy | Management of metal toxicity | Effective in binding magnesium ions |
属性
分子式 |
C6H5Cl3O3 |
|---|---|
分子量 |
231.5 g/mol |
IUPAC 名称 |
propane-1,2,3-tricarbonyl chloride |
InChI |
InChI=1S/C6H5Cl3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2 |
InChI 键 |
XDQSHBPWPDMDGE-UHFFFAOYSA-N |
规范 SMILES |
C(C(CC(=O)Cl)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















